5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene
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Description
5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene is a complex organic compound. The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity and coordinates of this molecule .
Synthesis Analysis
The synthesis of 5H-dibenzo[a,d]cycloheptenes involves a formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes . This transformation probably involves an intermolecular Friedel–Crafts-type alkylation and a subsequent intramolecular 7-endo-dig cyclization in one pot . This process highlights the high efficiency, regioselectivity, and step-economy of this protocol .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using the structure data file (SDF/MOL File), which describes the structural relationships and properties of the atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. The transformation probably involves an intermolecular Friedel–Crafts-type alkylation and a subsequent intramolecular 7-endo-dig cyclization .Safety and Hazards
The safety data sheet for 5H-dibenzo[a,d]cycloheptene, a similar compound, indicates that it is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . It is recommended to handle it with care, avoid release to the environment, and dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene involves the condensation of 2-chloroacetophenone with cycloheptanone followed by cyclization and dehydrogenation.", "Starting Materials": [ "2-chloroacetophenone", "cycloheptanone", "sodium ethoxide", "ethanol", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Dissolve 2-chloroacetophenone (1.0 eq) and cycloheptanone (1.0 eq) in ethanol and add sodium ethoxide (1.2 eq).", "Step 2: Heat the mixture to reflux for 24 hours.", "Step 3: Cool the mixture and add water to precipitate the product.", "Step 4: Filter and dry the product.", "Step 5: Dissolve the product in ethanol and add palladium on carbon (10% by weight).", "Step 6: Hydrogenate the mixture under 1 atm of hydrogen gas for 24 hours.", "Step 7: Filter and dry the product to obtain 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene." ] } | |
CAS No. |
40443-01-4 |
Molecular Formula |
C₁₇H₁₅Cl |
Molecular Weight |
254.75 |
Origin of Product |
United States |
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